4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde
Overview
Description
4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of two fluorine atoms at positions 4 and 6, a methyl group at position 1, and an aldehyde group at position 5 on the indazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different disorders .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to exhibit various biological activities, which can result in a range of molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions can affect its stability.
Biochemical Analysis
Biochemical Properties
4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids . Additionally, this compound has been found to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying epigenetic marks, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For example, the binding of this compound to COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and inflammation . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in drug efflux and distribution . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by a series of reactions to introduce the fluorine atoms and the aldehyde group . The reaction conditions often include heating at elevated temperatures and the use of specific catalysts to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.
Reduction: 4,6-Difluoro-1-methyl-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and materials science.
Medicine: Research into indazole derivatives has shown promise in the development of new therapeutic agents for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
4,6-Difluoro-1H-indazole-5-carbaldehyde: Lacks the methyl group at position 1.
1-Methyl-1H-indazole-5-carbaldehyde: Lacks the fluorine atoms at positions 4 and 6.
4,6-Difluoro-1H-indazole: Lacks the aldehyde group at position 5.
Uniqueness: 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde is unique due to the combination of its fluorine atoms, methyl group, and aldehyde group. This unique structure imparts specific chemical and biological properties that distinguish it from other indazole derivatives. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the aldehyde group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
4,6-difluoro-1-methylindazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUXEYOVRCUBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C=N1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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